3-Amino-2-cyclohexylpropan-1-ol
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Overview
Description
3-Amino-2-cyclohexylpropan-1-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexyl ring and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclohexylpropan-1-ol typically involves the reaction of cyclohexylmagnesium bromide with ethyl 3-aminopropanoate, followed by hydrolysis and reduction steps . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyclohexylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanal.
Reduction: Cyclohexylpropanamine derivatives.
Substitution: Cyclohexylpropanamide derivatives.
Scientific Research Applications
3-Amino-2-cyclohexylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclohexylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
®-2-Amino-3-cyclohexylpropan-1-ol: This compound has a similar structure but differs in the stereochemistry of the amino group.
3-Amino-3-cyclohexylpropan-1-ol: This isomer has the amino group attached to the third carbon of the propanol chain.
Uniqueness: 3-Amino-2-cyclohexylpropan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-2-cyclohexylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-6-9(7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNLQBXSZHBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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